![molecular formula C19H25NO2 B7534959 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide](/img/structure/B7534959.png)
3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide
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Overview
Description
3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic derivative of amantadine and is used in the treatment of Alzheimer's disease and other neurological disorders.
Mechanism of Action
3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide reduces the excitotoxicity caused by excessive glutamate release, which is implicated in the pathogenesis of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects
3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide has been shown to improve cognitive function, reduce behavioral disturbances, and enhance quality of life in patients with Alzheimer's disease. It has also been shown to reduce motor symptoms and improve quality of life in patients with Parkinson's disease. Additionally, 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide has been shown to reduce inflammation and demyelination in animal models of multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide in lab experiments is its specificity for the NMDA receptor, which allows for the investigation of the role of this receptor in various neurological disorders. However, 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide has limitations in terms of its pharmacokinetics and pharmacodynamics, which can vary depending on the dose and duration of treatment.
Future Directions
For research on 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide include investigating its potential use in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could focus on developing more effective formulations and delivery methods for 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide, as well as investigating its potential use in combination with other drugs for the treatment of neurological disorders. Finally, research could focus on elucidating the mechanisms underlying the effects of 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide on cognitive function and behavior.
Synthesis Methods
3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide is synthesized by reacting 1-adamantylamine with ethyl bromoacetate, followed by hydrolysis and decarboxylation to obtain 1-amino-3-hydroxyadamantane. The resulting compound is then reacted with phenethylamine to obtain 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide.
Scientific Research Applications
3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide is used in scientific research to investigate the role of NMDA receptors in various neurological disorders. It has been shown to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide has also been used in research to study the effects of NMDA receptor antagonists on learning and memory.
properties
IUPAC Name |
3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-13(16-5-3-2-4-6-16)20-17(21)18-8-14-7-15(9-18)11-19(22,10-14)12-18/h2-6,13-15,22H,7-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLDMUMJLOOJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49674255 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-hydroxy-N-(1-phenylethyl)adamantane-1-carboxamide |
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